molecular formula C17H15NO3 B11466935 8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one

8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one

Cat. No.: B11466935
M. Wt: 281.30 g/mol
InChI Key: HMOLIADBYXWZCD-UHFFFAOYSA-N
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Description

8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one is a complex heterocyclic compound that belongs to the class of isoindolo-benzoxazinones This compound is characterized by its unique structure, which includes a fused isoindole and benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole precursor, which is then subjected to cyclization reactions to form the benzoxazine ring. Key steps in the synthesis include:

    Formation of Isoindole Precursor: This involves the reaction of an appropriate phthalic anhydride derivative with an amine to form the isoindole core.

    Cyclization: The isoindole precursor undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the benzoxazine ring.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoindolo[1,2-b]quinazolin-10(12H)-ones: These compounds share a similar core structure but differ in the functional groups attached to the ring system.

    Isoindolo[2,1-b]isoquinolinium Derivatives: These compounds have a similar fused ring system but differ in the specific arrangement and types of rings.

Uniqueness

8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one is unique due to its specific methoxy and methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

8-methoxy-10-methyl-4b,10-dihydroisoindolo[1,2-b][1,3]benzoxazin-12-one

InChI

InChI=1S/C17H15NO3/c1-10-14-9-11(20-2)7-8-15(14)21-17-13-6-4-3-5-12(13)16(19)18(10)17/h3-10,17H,1-2H3

InChI Key

HMOLIADBYXWZCD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)OC)OC3N1C(=O)C4=CC=CC=C34

Origin of Product

United States

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